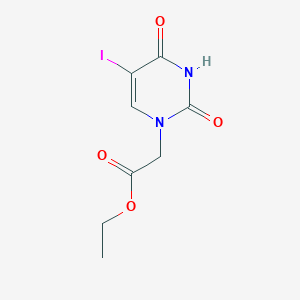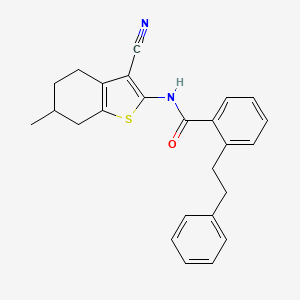![molecular formula C13H12N2 B15034784 1,2-dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B15034784.png)
1,2-dimethyl-1H-naphtho[2,3-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of two methyl groups at the 1 and 2 positions of the imidazole ring distinguishes it from other imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminonaphthalene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,2-dimethyl-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinones, and dihydroimidazoles.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other functional materials
作用機序
The mechanism of action of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2-dimethylimidazole: Lacks the fused naphthalene ring, resulting in different chemical and biological properties.
2-aryl-1H-naphtho[2,3-d]imidazole: Contains an aryl group instead of methyl groups, leading to variations in reactivity and applications.
Uniqueness
1,2-dimethyl-1H-naphtho[2,3-d]imidazole is unique due to its specific substitution pattern and fused ring system. These structural features confer distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2,3-dimethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15(9)2/h3-8H,1-2H3 |
InChIキー |
YOOTWGQEOZEBEG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(3-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15034716.png)
![4-(4-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15034720.png)
![2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B15034732.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034741.png)
![methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15034742.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034744.png)
![3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B15034755.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B15034770.png)

![3-(4-ethoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034789.png)


![(E)-dimethyl 2,2'-(fumaroylbis(azanediyl))bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)](/img/structure/B15034802.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034806.png)
